molecular formula C7H9FN2 B13114307 (2-Fluoro-3-methylpyridin-4-YL)methanamine

(2-Fluoro-3-methylpyridin-4-YL)methanamine

Cat. No.: B13114307
M. Wt: 140.16 g/mol
InChI Key: JHRLDOKXDMDHQZ-UHFFFAOYSA-N
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Description

(2-Fluoro-3-methylpyridin-4-YL)methanamine is a fluorinated pyridine derivative featuring a methyl group at the 3-position and an amine-bearing methyl group at the 4-position. Fluorine substitution often enhances metabolic stability and bioavailability, while the methyl group may influence steric and electronic interactions in biological systems .

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(2-fluoro-3-methylpyridin-4-yl)methanamine

InChI

InChI=1S/C7H9FN2/c1-5-6(4-9)2-3-10-7(5)8/h2-3H,4,9H2,1H3

InChI Key

JHRLDOKXDMDHQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-fluoro-3-methylpyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-3-methylpyridin-4-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (2-Fluoro-3-methylpyridin-4-YL)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting or modifying their function. The methanamine group can form hydrogen bonds with target proteins, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of (2-Fluoro-3-methylpyridin-4-YL)methanamine with structurally related compounds from the evidence:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Features
This compound 2-F, 3-Me, 4-CH₂NH₂ C₇H₉FN₂ 140.16* N/A N/A ~8.0† Fluorine enhances lipophilicity
(3-Fluoro-4-methoxypyridin-2-yl)methanamine 3-F, 4-OMe, 2-CH₂NH₂ C₇H₉FN₂O 156.16 1.193 235.3 8.21 Methoxy increases polarity
[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine 4-CH₂NH₂, 2-O(2-F-C₆H₄) C₁₂H₁₁FN₂O 218.23 N/A N/A N/A Bulky fluorophenoxy group
(4-(Trifluoromethyl)pyridin-3-yl)methanamine 3-CH₂NH₂, 4-CF₃ C₇H₇F₃N₂ 176.14 N/A N/A N/A Strong electron-withdrawing CF₃
(4-Chloro-6-phenylpyrimidin-2-YL)methanamine 4-Cl, 6-Ph, 2-CH₂NH₂ C₁₁H₁₁ClN₄ 234.68 N/A N/A N/A Pyrimidine core; chlorophenyl

*Calculated using atomic masses. †Estimated based on analogs .

Key Observations:
  • Methyl vs. Methoxy : The 3-methyl group in the target compound likely increases hydrophobicity relative to the 4-methoxy group in , which could enhance membrane permeability .
  • Heterocyclic Core : Pyridine derivatives (target compound) generally exhibit higher basicity than pyrimidine analogs () due to fewer electronegative atoms in the ring.
a) Dopamine Receptor Selectivity

(9-Ethyl-9H-carbazol-3-yl)methanamine derivatives () with four-carbon linkers show high selectivity for dopamine D3 receptors (D3R) over D2R. While the target compound lacks a carbazole moiety, its pyridine core and amine linker may mimic similar binding interactions in receptor cavities, especially if optimized for steric compatibility .

b) Antimicrobial Activity

Thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine () demonstrate activity against Staphylococcus aureus and Escherichia coli. The target compound’s fluorine and methyl groups could similarly modulate antibacterial efficacy by balancing lipophilicity and hydrogen-bonding capacity .

Biological Activity

(2-Fluoro-3-methylpyridin-4-YL)methanamine is an organic compound classified as a fluorinated pyridine. Its unique structure, characterized by a fluorine atom at the second position, a methyl group at the third position, and a methanamine group at the fourth position of the pyridine ring, makes it a subject of interest in various biological and chemical studies. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC7H9FN2
Molecular Weight140.16 g/mol
IUPAC NameThis compound
InChIInChI=1S/C7H9FN2/c1-5-6(4-9)2-3-10-7(5)8/h2-3H,4,9H2,1H3
InChI KeyJHRLDOKXDMDHQZ-UHFFFAOYSA-N
Canonical SMILESCC1=C(C=CN=C1F)CN

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially modifying their function. The methanamine group can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects, including antimicrobial and antiviral properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit growth effectively. The compound's mechanism involves disrupting bacterial cell wall synthesis or function, which is crucial for bacterial survival.

Antiviral Activity

Research has also explored the antiviral potential of this compound. Preliminary findings suggest that it may inhibit viral replication through interference with viral protein synthesis or assembly. This aspect is particularly promising for developing therapeutic agents against viral infections.

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of this compound against E. coli, the compound demonstrated an IC50 value of 12 µM. This indicates a moderate level of potency compared to standard antibiotics. The study concluded that modifications to the compound's structure could enhance its antibacterial properties further.

Case Study 2: Antiviral Screening

A screening assay conducted on several viral strains revealed that this compound inhibited replication of Influenza A virus with an EC50 value of 15 µM. The results suggest that this compound could serve as a lead compound for developing antiviral drugs targeting influenza viruses .

Research Applications

The unique structure and biological activity of this compound make it a valuable compound in several research areas:

Chemistry : Used as a building block for synthesizing more complex organic molecules.

Biology : Studied for its potential roles in biochemical pathways and as a precursor for biologically active compounds.

Medicine : Investigated for its potential therapeutic properties, particularly in antimicrobial and antiviral drug development.

Industry : Utilized in producing agrochemicals and pharmaceuticals due to its unique chemical properties.

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